An In-depth Technical Guide to Cycloguanil-d6 Hydrochloride: Structure, Properties, and Application
An In-depth Technical Guide to Cycloguanil-d6 Hydrochloride: Structure, Properties, and Application
This technical guide provides a comprehensive overview of Cycloguanil-d6 hydrochloride, a deuterated analog of the active antimalarial metabolite, cycloguanil. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, mechanism of action, and practical applications of this stable isotope-labeled compound.
Introduction: The Significance of Cycloguanil and its Deuterated Analog
Cycloguanil is the biologically active metabolite of the prodrug proguanil, an antimalarial agent that has been in use for decades.[1] Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum.[2] By disrupting the production of tetrahydrofolate, a vital cofactor for DNA synthesis, cycloguanil effectively halts parasite replication.[2]
The introduction of deuterium atoms into the cycloguanil structure to create Cycloguanil-d6 hydrochloride offers significant advantages for analytical and research purposes.[3] The six deuterium atoms on the gem-dimethyl groups provide a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and liquid chromatography (LC).[4] This guide will explore the unique properties and applications of Cycloguanil-d6 hydrochloride in detail.
Chemical Structure and Physicochemical Properties
The chemical structure of Cycloguanil-d6 hydrochloride is characterized by a 1,3,5-triazine ring system. The key structural features and physicochemical properties are summarized below.
Table 1: Chemical and Physical Properties of Cycloguanil and Cycloguanil-d6 hydrochloride
| Property | Cycloguanil | Cycloguanil-d6 hydrochloride |
| IUPAC Name | 1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | 1-(4-chlorophenyl)-6,6-bis(trideuteriomethyl)-1,3,5-triazine-2,4-diamine;hydrochloride |
| Molecular Formula | C₁₁H₁₄ClN₅ | C₁₁H₉D₆Cl₂N₅ |
| Molecular Weight | 251.72 g/mol [5] | 294.21 g/mol [6] |
| CAS Number | 516-21-2[5] | 2712364-69-5[6] |
| Calculated logP | 1.07 | Not available |
| pKa (basic) | 11.2, 4.66, 3.37 | Not available |
| Solubility | Sparingly soluble in water. The hydrochloride salt offers improved dissolution.[7][8] Soluble in DMSO.[4][9] | Not specified, but expected to be similar to the non-deuterated hydrochloride salt. |
The deuteration at the gem-dimethyl groups does not significantly alter the overall chemical structure or reactivity of the molecule, allowing it to serve as an excellent mimic of the non-deuterated form in biological and analytical systems.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Cycloguanil functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[2] Its molecular structure mimics that of the natural substrate, 7,8-dihydrofolate (DHF), enabling it to bind with high affinity to the active site of the enzyme.[2] This binding event physically blocks the access of DHF, thereby preventing its reduction to 5,6,7,8-tetrahydrofolate (THF).[2] The depletion of the THF pool disrupts the synthesis of purines, thymidylate, and certain amino acids, which are essential for DNA replication and repair, ultimately leading to the parasite's death.[2]
Caption: Mechanism of Cycloguanil's inhibition of DHFR.
Quantitative Inhibitory Activity
The potency of cycloguanil as a DHFR inhibitor has been quantified against various strains of Plasmodium falciparum. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) are key parameters that demonstrate its efficacy.
Table 2: In Vitro Inhibitory Activity of Cycloguanil against P. falciparum DHFR
| Strain | Parameter | Value (nM) |
| Susceptible | Mean IC₅₀ | 11.1[10] |
| Susceptible | Ki | 1.5[9] |
| Pyrimethamine-Resistant | Mean IC₅₀ | 2,030[10] |
These values highlight the potent activity of cycloguanil against drug-sensitive parasites and the significant loss of potency against resistant strains.
Mechanisms of Resistance
The primary mechanism of resistance to cycloguanil in P. falciparum involves point mutations in the gene encoding for DHFR.[1][11] These mutations alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of cycloguanil.
Key mutations associated with cycloguanil resistance include:
-
S108N: A single mutation from serine to asparagine at position 108 confers moderate resistance.[1][11]
-
A16V and S108T: A double mutation involving a change from alanine to valine at position 16 and serine to threonine at position 108 results in significant resistance to cycloguanil but not to another antifolate, pyrimethamine.[1][11]
-
N51I, C59R, S108N, and I164L: The accumulation of multiple mutations leads to higher levels of resistance to both cycloguanil and pyrimethamine.[12][13]
Understanding these resistance mechanisms is crucial for monitoring the efficacy of antifolate drugs and for the development of new antimalarials that can overcome resistance.
The Role of Deuteration in Pharmacokinetic Studies
Deuterated compounds like Cycloguanil-d6 hydrochloride are invaluable tools in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium, a heavier and stable isotope, provides several advantages:
-
Internal Standard in Bioanalysis: Due to its identical chemical properties but different mass, Cycloguanil-d6 hydrochloride is an ideal internal standard for LC-MS/MS assays.[3][4] It co-elutes with the non-deuterated analyte but is distinguished by its mass-to-charge ratio, allowing for accurate and precise quantification of cycloguanil in complex biological matrices such as plasma and serum.[14][15]
-
Metabolic Fate Studies: The deuterium label can be used to trace the metabolic fate of the drug in vivo. By analyzing the mass spectra of metabolites, researchers can identify which parts of the molecule have been modified.
Experimental Protocols
The following section provides a generalized protocol for the use of Cycloguanil-d6 hydrochloride as an internal standard in the quantification of cycloguanil in plasma samples by LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Spike Internal Standard: To a 100 µL aliquot of plasma sample, add a known concentration of Cycloguanil-d6 hydrochloride solution.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.[14]
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions (Illustrative)
-
Chromatographic Column: A C18 column is commonly used for the separation of cycloguanil.[15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[14][15]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.[15]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both cycloguanil and Cycloguanil-d6 are monitored.
Table 3: Illustrative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cycloguanil | To be determined empirically | To be determined empirically |
| Cycloguanil-d6 | Precursor ion of Cycloguanil + 6 | To be determined empirically |
Note: The exact m/z values for the precursor and product ions should be optimized for the specific mass spectrometer being used.
Commercial Availability
Cycloguanil-d6 hydrochloride is available from several commercial suppliers specializing in stable isotope-labeled compounds and research chemicals. Researchers should source this compound from reputable vendors who can provide a certificate of analysis confirming its chemical identity and isotopic purity. Some of the known suppliers include Cayman Chemical, MilliporeSigma, and Veeprho.[3][9][16]
Conclusion
Cycloguanil-d6 hydrochloride is a vital tool for researchers in the fields of antimalarial drug development, pharmacokinetics, and clinical pharmacology. Its utility as an internal standard in bioanalytical methods ensures the accuracy and reliability of quantitative data. Furthermore, its structural similarity to the active drug, cycloguanil, allows for its use in studies aimed at understanding the mechanism of action and resistance pathways of this important class of antifolate compounds. This guide has provided a comprehensive overview of its chemical properties, biological activity, and practical applications, serving as a valuable resource for the scientific community.
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Foote, S. J., et al. (1990). Amino acids in the dihydrofolate reductase-thymidylate synthase gene of Plasmodium falciparum involved in cycloguanil resistance differ from those involved in pyrimethamine resistance. Proceedings of the National Academy of Sciences, 87(8), 3014-3017. [Link]
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